N'-{(E)-[1-(2-fluorophenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}benzohydrazide
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Overview
Description
N’-{[(5Z)-1-(2-FLUOROPHENYL)-4,6-DIOXO-2-SULFANYLIDENE-1,3-DIAZINAN-5-YLIDENE]METHYL}BENZOHYDRAZIDE is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a fluorophenyl group, a diazinane ring, and a benzohydrazide moiety, making it a subject of interest in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-{[(5Z)-1-(2-FLUOROPHENYL)-4,6-DIOXO-2-SULFANYLIDENE-1,3-DIAZINAN-5-YLIDENE]METHYL}BENZOHYDRAZIDE typically involves multiple steps, starting with the preparation of the diazinane ring. The key steps include:
Formation of the Diazinane Ring: This involves the reaction of appropriate starting materials under controlled conditions to form the diazinane ring with the desired substituents.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through a substitution reaction, often using a fluorinated aromatic compound.
Formation of the Benzohydrazide Moiety: The final step involves the reaction of the intermediate compound with benzohydrazide under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-{[(5Z)-1-(2-FLUOROPHENYL)-4,6-DIOXO-2-SULFANYLIDENE-1,3-DIAZINAN-5-YLIDENE]METHYL}BENZOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups, potentially altering the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogenated compounds and catalysts such as palladium on carbon (Pd/C) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N’-{[(5Z)-1-(2-FLUOROPHENYL)-4,6-DIOXO-2-SULFANYLIDENE-1,3-DIAZINAN-5-YLIDENE]METHYL}BENZOHYDRAZIDE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a drug candidate due to its unique structure and biological activity.
Biological Research: It is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Industrial Applications: The compound’s chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-{[(5Z)-1-(2-FLUOROPHENYL)-4,6-DIOXO-2-SULFANYLIDENE-1,3-DIAZINAN-5-YLIDENE]METHYL}BENZOHYDRAZIDE involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
(5Z)-1-(2-fluorophenyl)-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-diazinane-4,6-dione: This compound shares a similar diazinane ring structure but differs in the substituents attached to the ring.
Indole Derivatives: Compounds containing the indole nucleus exhibit diverse biological activities and are structurally related due to the presence of aromatic rings and nitrogen atoms.
Uniqueness
N’-{[(5Z)-1-(2-FLUOROPHENYL)-4,6-DIOXO-2-SULFANYLIDENE-1,3-DIAZINAN-5-YLIDENE]METHYL}BENZOHYDRAZIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its fluorophenyl group and benzohydrazide moiety contribute to its potential as a versatile compound in various research and industrial applications.
Properties
Molecular Formula |
C18H13FN4O3S |
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Molecular Weight |
384.4 g/mol |
IUPAC Name |
N-[(E)-[1-(2-fluorophenyl)-6-hydroxy-4-oxo-2-sulfanylidenepyrimidin-5-yl]methylideneamino]benzamide |
InChI |
InChI=1S/C18H13FN4O3S/c19-13-8-4-5-9-14(13)23-17(26)12(16(25)21-18(23)27)10-20-22-15(24)11-6-2-1-3-7-11/h1-10,26H,(H,22,24)(H,21,25,27)/b20-10+ |
InChI Key |
NOBOLYNAMMMVAH-KEBDBYFISA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)N/N=C/C2=C(N(C(=S)NC2=O)C3=CC=CC=C3F)O |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NN=CC2=C(N(C(=S)NC2=O)C3=CC=CC=C3F)O |
Origin of Product |
United States |
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